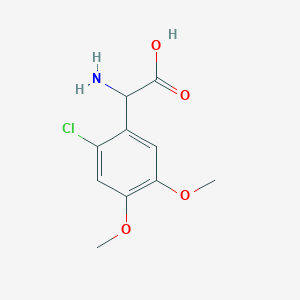

2-(2-Chloro-4,5-dimethoxyphenyl)-DL-glycine

Descripción

2-(2-Chloro-4,5-dimethoxyphenyl)-DL-glycine (CAS: 1270307-81-7; MFCD18709561) is a synthetic amino acid derivative featuring a phenyl ring substituted with a chlorine atom at the ortho (2nd) position and two methoxy groups at the para (4th) and meta (5th) positions. The glycine moiety is attached to the aromatic ring via a methylene bridge, forming a chiral center that exists as a racemic (DL) mixture. This compound is primarily utilized in biochemical research, particularly in studies involving enzyme interactions, peptide synthesis, or as a precursor for modified amino acids . Its purity (≥95%) and crystalline form (white/off-white powder) make it suitable for controlled laboratory applications .

Propiedades

IUPAC Name |

2-amino-2-(2-chloro-4,5-dimethoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO4/c1-15-7-3-5(9(12)10(13)14)6(11)4-8(7)16-2/h3-4,9H,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPGOBUNLVTOJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(C(=O)O)N)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2-(2-Chloro-4,5-dimethoxyphenyl)-DL-glycine typically involves the following steps:

Starting Materials: The synthesis begins with 2-chloro-4,5-dimethoxybenzaldehyde.

Reaction with Glycine: The aldehyde group of 2-chloro-4,5-dimethoxybenzaldehyde is reacted with glycine in the presence of a suitable catalyst to form the desired product.

Reaction Conditions: The reaction is usually carried out under reflux conditions with a solvent such as ethanol or methanol. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain pure 2-(2-Chloro-4,5-dimethoxyphenyl)-DL-glycine.

Análisis De Reacciones Químicas

2-(2-Chloro-4,5-dimethoxyphenyl)-DL-glycine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The chloro group in the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

Aplicaciones Científicas De Investigación

2-(2-Chloro-4,5-dimethoxyphenyl)-DL-glycine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-(2-Chloro-4,5-dimethoxyphenyl)-DL-glycine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Key Observations :

- Substituent Position : The ortho-chloro and dimethoxy groups in the target compound introduce steric hindrance and electronic effects distinct from para-substituted analogues like DL-2-(4-Chlorophenyl)glycine. This likely alters solubility and receptor-binding affinity .

Comparison with NBOMe Derivatives

Key Observations :

- Functional Group : The glycine moiety in the target compound contrasts with the phenethylamine structure of NBOMes, which are potent serotonin receptor agonists. This difference explains the absence of psychoactive properties in the glycine derivative .

- Substituent Effects : The 2-Cl,4,5-(OCH₃)₂ arrangement in the target compound may sterically hinder interactions with neural receptors compared to the 4-Cl,2,5-(OCH₃)₂ configuration in 25C-NBOMe, which is optimized for 5-HT₂A receptor binding .

Research Findings and Implications

Biochemical Stability

The dimethoxy groups in 2-(2-Chloro-4,5-dimethoxyphenyl)-DL-glycine confer resistance to oxidative degradation compared to non-methoxylated analogues like DL-2-(2-Chlorophenyl)glycine. This stability is advantageous in long-term enzymatic assays .

Pharmacological Distinctions

Unlike NBOMe compounds, the target compound lacks affinity for serotonin receptors due to its glycine moiety and steric bulk, underscoring the importance of functional groups in determining biological activity .

Actividad Biológica

2-(2-Chloro-4,5-dimethoxyphenyl)-DL-glycine is a compound that has garnered attention for its potential biological activities and therapeutic applications. This article synthesizes the available research on its biological activity, focusing on its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro-substituted phenyl ring with two methoxy groups and a glycine moiety. Its chemical structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 273.69 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of 2-(2-Chloro-4,5-dimethoxyphenyl)-DL-glycine is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may modulate receptor or enzyme activity, impacting various biochemical pathways.

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurotransmission.

- Enzyme Modulation : It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.

Case Studies

- Neurotransmission Effects : In a study examining the effects of glycine transporter inhibitors, it was found that compounds similar to 2-(2-Chloro-4,5-dimethoxyphenyl)-DL-glycine could prolong glycine neurotransmission by inhibiting reuptake mechanisms. This suggests potential applications in treating neurological disorders .

- Anti-inflammatory Properties : Another study highlighted the compound's potential anti-inflammatory effects through modulation of cytokine expression in cellular models .

Antioxidant Activity

Research indicates that compounds structurally similar to 2-(2-Chloro-4,5-dimethoxyphenyl)-DL-glycine exhibit antioxidant properties. These properties are crucial for mitigating oxidative stress in cells, which is linked to various diseases.

Table 2: Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Antioxidant | Reduces oxidative stress |

| Neurotransmission | Prolongs glycine signaling |

| Anti-inflammatory | Decreases cytokine levels |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its biological activity. Variations in the phenyl ring substitutions (e.g., methoxy and chloro groups) significantly influence its potency and selectivity against specific targets.

- Methoxy Groups : The presence of electron-donating methoxy groups enhances the compound's ability to interact with biological targets effectively .

- Chloro Substitution : The chloro group plays a critical role in modulating the compound's lipophilicity and receptor binding affinity.

Table 3: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Additional Methoxy | Increased potency |

| Chloro Group Removal | Decreased receptor affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.